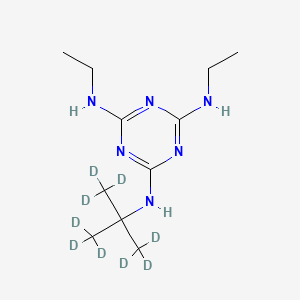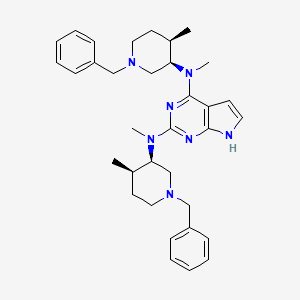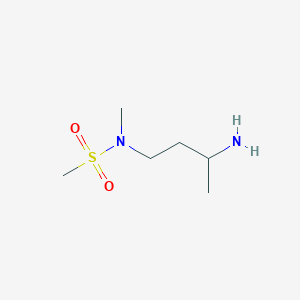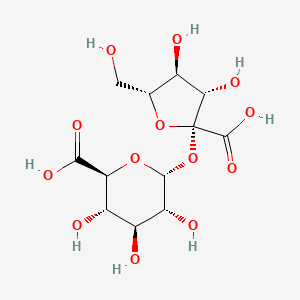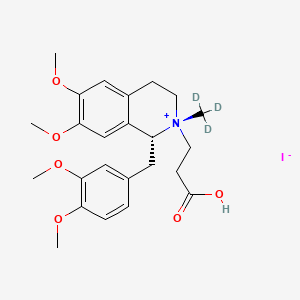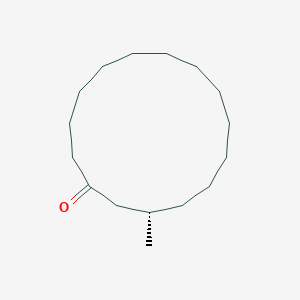![molecular formula C22H30N2Na2O14S4 B13843934 disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple functional groups, including sulfonate, disulfide, and pyrrolidine rings, which contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Formation of Pyrrolidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Disulfide Bond Formation: Oxidative coupling of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Esterification: Formation of ester bonds through reactions between carboxylic acids and alcohols in the presence of catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce waste and toxicity.
化学反応の分析
Types of Reactions
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: Reduction of disulfide bonds to thiols using reducing agents like dithiothreitol.
Substitution: Nucleophilic substitution reactions at the sulfonate groups.
Hydrolysis: Ester bonds can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Sulfonic Acids: From oxidation of disulfide bonds.
Thiols: From reduction of disulfide bonds.
Carboxylic Acids and Alcohols: From hydrolysis of ester bonds.
科学的研究の応用
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studying protein interactions and disulfide bond formation.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Applications in materials science and as a component in specialty chemicals.
作用機序
The compound exerts its effects through interactions with various molecular targets and pathways. The disulfide bonds can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The sulfonate groups can participate in ionic interactions, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate: Similar structure but with variations in functional groups.
This compound: Another analog with different substituents.
特性
分子式 |
C22H30N2Na2O14S4 |
|---|---|
分子量 |
720.7 g/mol |
IUPAC名 |
disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H32N2O14S4.2Na/c25-17-13-15(41(31,32)33)21(29)23(17)37-19(27)9-5-1-3-7-11-39-40-12-8-4-2-6-10-20(28)38-24-18(26)14-16(22(24)30)42(34,35)36;;/h15-16H,1-14H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChIキー |
LEGPPGSISQWNDQ-UHFFFAOYSA-L |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCSSCCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




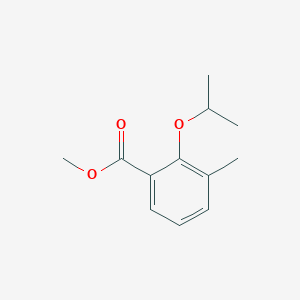
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
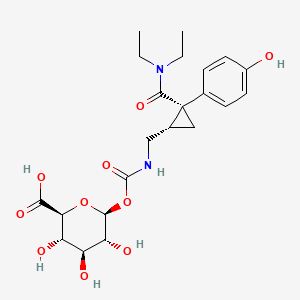

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
